3-Methyl-2-o-tolyl-3H-quinazolin-4-one
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Overview
Description
3-Methyl-2-o-tolyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-o-tolyl-3H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These intermediates are then treated with ammonia solution to yield the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Transition-metal-free routes have also been developed, which involve the one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-o-tolyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-2-o-tolyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it can interfere with bacterial cell wall synthesis, making it effective against certain bacterial strains .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-quinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.
4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-: Exhibits similar biological activities but with different substituents affecting its potency.
Uniqueness
3-Methyl-2-o-tolyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl and o-tolyl groups contribute to its stability and effectiveness in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
24303-76-2 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-methyl-2-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-4-8-12(11)15-17-14-10-6-5-9-13(14)16(19)18(15)2/h3-10H,1-2H3 |
InChI Key |
CYHHURWRFCFHAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2C |
solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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